molecular formula C11H6F3NO2 B1348730 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 34520-59-7

1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

Cat. No. B1348730
CAS RN: 34520-59-7
M. Wt: 241.17 g/mol
InChI Key: ZDJBEIFRRVXFFW-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are widely used in the development of pharmaceutical and agrochemical compounds due to their unique physical-chemical properties . They are known to have diverse biological activities .


Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds is characterized by the presence of a fluorine atom and a pyridine in their structure . These compounds often contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in various chemical reactions. For example, they can serve as precursors to alkyl radicals generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics .


Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds have distinctive physical-chemical properties. For example, they have a density of 1.2±0.1 g/cm3, a boiling point of 252.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various synthetic pathways. The trifluoromethyl group, in particular, is a common moiety in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of drugs .

Pharmaceutical Development

The presence of the trifluoromethyl group is significant in drug design. It’s known to improve the pharmacokinetic properties of drugs, making them more effective at lower doses. This compound could be used in the synthesis of new drugs that require the trifluoromethyl group for their activity .

Agrochemicals

In the field of agrochemicals, this compound can be utilized to develop new pesticides and herbicides. Its structural features may be exploited to create compounds that are more selective and environmentally friendly .

Dyestuff Industry

As an intermediate, it can be used in the synthesis of dyes and pigments. The trifluoromethyl group can impart unique properties to the dyes, such as resistance to fading and chemical stability .

Antimicrobial Agents

Research suggests that imidazole derivatives, which can be synthesized from compounds like 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione, show a broad range of biological activities including antimicrobial properties. This could lead to the development of new antibiotics and antifungal agents .

Antioxidant Applications

The compound’s derivatives could be explored for their antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases .

Imaging Agents

There is potential for derivatives of this compound to be used as positron emission tomography (PET) imaging agents. This application could advance the diagnosis and treatment monitoring of neurological disorders.

Anti-inflammatory and Analgesic Agents

The structural motif of this compound is found in several anti-inflammatory and analgesic drugs. Research into its derivatives could yield new treatments for chronic pain and inflammation .

Mechanism of Action

While the specific mechanism of action for “1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione” is not available, similar compounds like Fipronil (a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family) disrupt the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels .

Safety and Hazards

These compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(15)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJBEIFRRVXFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351412
Record name 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

CAS RN

34520-59-7
Record name 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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